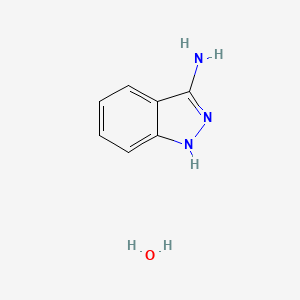

1H-Indazol-3-amine hydrate

Description

Significance of the Indazole Scaffold in Contemporary Chemical Synthesis and Molecular Design

The indazole scaffold, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is widely regarded as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation stems from its recurring appearance in molecules that exhibit a broad spectrum of biological activities. nih.govresearchgate.net Nitrogen-containing heterocycles are fundamental components of many natural products and commercial drugs, and the indazole nucleus is a prominent member of this class. nih.govnih.gov

The versatility of the indazole ring allows for the creation of diverse molecular libraries through various substitution patterns. nih.govresearchgate.net Its structural features, including the ability to exist in two stable tautomeric forms (1H- and 2H-indazole), influence its interaction with biological targets. nih.govpnrjournal.com The 1H-tautomer is generally more thermodynamically stable. nih.gov The scaffold's aromatic nature and capacity for hydrogen bonding contribute to its ability to bind effectively with enzymes and receptors, such as kinases. mdpi.comlongdom.org

The significance of this scaffold is underscored by its presence in several FDA-approved drugs, including:

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy. pnrjournal.com

Lonidamine: An antiglycolytic agent used in cancer therapy. pnrjournal.com

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. pnrjournal.com

Entrectinib: A kinase inhibitor for treating specific types of lung cancer and solid tumors. pnrjournal.com

This wide range of applications highlights the indazole scaffold's importance as a core component in the design and discovery of new therapeutic agents. researchgate.netpnrjournal.comlongdom.org

Historical Context of 1H-Indazol-3-amine Hydrate (B1144303) Research Trajectories

The history of 1H-Indazol-3-amine is intrinsically linked to the broader study of indazole chemistry, which began with the German chemist Emil Fischer, who first defined the indazole structure as a pyrazole ring fused to a benzene ring. pnrjournal.comjmchemsci.comresearchgate.net For many years, indazole derivatives were primarily of academic interest.

Significant attention turned towards this class of compounds in the latter half of the 20th century as their pharmacological potential became evident. The synthesis of the 3-aminoindazole core has been a key focus. A common and historically important method for creating the indazole ring system involves the cyclization of appropriately substituted benzonitriles with hydrazine (B178648) hydrate. mdpi.comresearchgate.netmdpi.com For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. mdpi.comchemicalbook.com This reliance on hydrazine hydrate in synthesis protocols is a crucial part of the history of many indazole amines and is relevant to the availability of the hydrate form of the compound. Early research laid the groundwork for the more complex synthetic routes and applications seen today.

Scope and Research Trajectories for 1H-Indazol-3-amine Hydrate

Current research on 1H-Indazol-3-amine hydrate is vibrant and primarily focused on its application as a synthetic intermediate for creating novel, high-value molecules. chemicalbook.com The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," which allows it to anchor molecules to the hinge region of protein kinases, a critical interaction for kinase inhibition. mdpi.comnih.gov

Key research trajectories include:

Development of Kinase Inhibitors: Researchers are actively modifying the 1H-indazol-3-amine framework to develop new generations of kinase inhibitors for oncology. mdpi.comnih.gov The structure plays a vital role in the activity of compounds like Linifanib and Entrectinib. mdpi.comnih.gov

Antiviral Drug Synthesis: A significant recent application is the use of 7-bromo-4-chloro-1H-indazol-3-amine, a direct derivative, as a key intermediate in the practical synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. mdpi.comsmolecule.com

Novel Synthesis Methods: Efforts are ongoing to develop more efficient, scalable, and cost-effective synthetic routes to 1H-Indazol-3-amine and its derivatives to support large-scale production for pharmaceutical applications. mdpi.comingentaconnect.com

Exploration of New Biological Activities: Scientists continue to synthesize and screen libraries of new indazole derivatives based on the 1H-Indazol-3-amine core to uncover novel biological activities against a range of diseases. nih.govmdpi.com This includes designing derivatives with potential anti-proliferative and apoptosis-inducing effects on various cancer cell lines. mdpi.comnih.govresearchgate.net

Data and Research Findings

The study of 1H-Indazol-3-amine and its derivatives is supported by detailed physicochemical data and extensive research findings.

Table 1: Physicochemical Properties of 1H-Indazol-3-amine Below are the computed and experimental properties of the parent compound, 1H-Indazol-3-amine.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | nih.govchemsrc.com |

| Molecular Weight | 133.15 g/mol | nih.govchemsrc.com |

| IUPAC Name | 1H-indazol-3-amine | nih.gov |

| Melting Point | 156-157°C | chemsrc.com |

| Boiling Point | 376.6 ± 15.0 °C | chemsrc.com |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| LogP | 1.21 | chemsrc.com |

| CAS Number | 874-05-5 | chemsrc.com |

Table 2: Selected Research Findings on 1H-Indazol-3-amine Derivatives This table highlights some recent research into derivatives synthesized from the 1H-Indazol-3-amine scaffold.

| Derivative/Compound | Research Focus | Key Finding |

| Compound 5k (Mercapto acetamide (B32628) derivative) | Anticancer Activity | Showed the best inhibitory effect against the Hep-G2 (liver cancer) cell line with an IC₅₀ value of 3.32 µM. mdpi.com |

| Compound 6o | Anticancer Activity | Exhibited a promising inhibitory effect against the K562 (leukemia) cell line (IC₅₀ = 5.15 µM) with good selectivity over normal cells. nih.gov |

| Compounds 89 and 90 | Bcr-Abl Kinase Inhibition | Identified as potent inhibitors of the Bcr-Abl T315I mutant, a common source of resistance in chronic myeloid leukemia. mdpi.com |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Synthetic Intermediate | Serves as a crucial building block for the synthesis of Lenacapavir, a potent anti-HIV-1 drug. mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

1H-indazol-3-amine;hydrate |

InChI |

InChI=1S/C7H7N3.H2O/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H2 |

InChI Key |

OATWYZWMVSTRDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indazol 3 Amine Hydrate and Its Derivatives

Classical and Contemporary Approaches to 1H-Indazol-3-amine Core Synthesis

The construction of the 1H-indazol-3-amine core can be achieved through several established and refined synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from readily available aromatic precursors.

Hydrazinolysis of Azidobenzonitriles and Related Precursors for 1H-Indazol-3-amine Formation

A notable method for the synthesis of 1H-indazol-3-amine involves the reaction of 2-azidobenzonitrile (B1276813) with hydrazine (B178648) hydrate (B1144303). thieme-connect.de This reaction proceeds through a nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and loss of dinitrogen gas to form the stable indazole ring system. While the hydrazinolysis of ethyl 2-azidobenzoates or 2-azidobenzoic acids typically yields 1H-indazol-3-ols, the use of a benzonitrile (B105546) precursor specifically leads to the formation of the corresponding 3-aminoindazole. thieme-connect.de

Cyclization Reactions Involving Hydrazine Hydrate with Substituted Nitriles and Benzonitriles

The reaction of substituted benzonitriles with hydrazine hydrate is a widely employed and efficient method for the synthesis of 1H-indazol-3-amine derivatives. mdpi.comresearchgate.netsemanticscholar.orgnih.govchemrxiv.org This approach is particularly effective when the benzene ring is substituted with an ortho-leaving group, such as a halogen. For instance, the reaction of 2-fluorobenzonitriles with hydrazine hydrate readily forms the indazole ring. mdpi.com The process involves a nucleophilic aromatic substitution (SNAAr) of the ortho-substituent by hydrazine, followed by an intramolecular cyclization of the resulting hydrazino intermediate onto the nitrile group. semanticscholar.org

This methodology has been successfully applied to the synthesis of various substituted 1H-indazol-3-amines. For example, 5-bromo-1H-indazol-3-amine can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. mdpi.comchemicalbook.com Similarly, the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate is a key step in the synthesis of important pharmaceutical intermediates. researchgate.netsemanticscholar.orgnih.govchemrxiv.org

The reaction conditions for these cyclizations can be optimized by screening different solvents and bases to improve yields and minimize side reactions. Aprotic polar solvents like NMP and DMSO, as well as protic solvents, have been explored. researchgate.net

Table 1: Synthesis of 1H-Indazol-3-amine Derivatives via Hydrazine Cyclization

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Azidobenzonitrile | 1H-Indazol-3-amine | Hydrazine hydrate | Not specified | thieme-connect.de |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | Hydrazine hydrate (80%), reflux, 20 min | 88 | mdpi.com |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | Hydrazine hydrate, ethanol, 95°C, overnight | Not specified | chemicalbook.com |

| 2,6-Dichlorobenzonitrile | 4-Chloro-1H-indazol-3-amine | Hydrazine hydrate | 95 | nih.gov |

| 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate, NaOAc, 2-MeTHF, 95°C, 18 h | 38-45 | nih.gov |

Condensation Reactions with o-Substituted Benzaldehydes Leading to Indazole Formation

The condensation of ortho-substituted benzaldehydes with hydrazine is another practical approach for synthesizing the indazole ring system. datapdf.comcapes.gov.brresearchgate.netnih.gov This method typically involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. The use of o-fluorobenzaldehydes has been shown to be an effective strategy, where the fluorine atom acts as a good leaving group for the cyclization step. datapdf.comcapes.gov.brresearchgate.netnih.gov

However, a competing Wolff-Kishner reduction of the aldehyde to a methyl group can sometimes be a significant side reaction. To circumvent this, the benzaldehydes can be converted to their O-methyloxime derivatives. The E-isomers of these oximes react with hydrazine to form indazoles, effectively suppressing the reduction pathway. Interestingly, the Z-isomers of the methyloximes can lead to the formation of 3-aminoindazoles through a benzonitrile intermediate. datapdf.comresearchgate.net

Diazotization-Mediated Indazole Ring Formation Strategies

Diazotization reactions of appropriately substituted anilines provide a classical route to the indazole core. sci-hub.sechemicalbook.com One common method involves the diazotization of o-toluidines, followed by ring closure involving the methyl group. chemicalbook.com

Another variation is the diazotization of (2-aminophenyl)acetonitrile, which upon treatment with a diazotizing agent like sodium nitrite (B80452) in acidic conditions, yields 1H-indazole-3-carbonitrile. thieme-connect.de Similarly, 2-acylanilines can be converted to their diazonium salts, which are then reduced to form hydrazines that subsequently cyclize to 3-substituted 1H-indazoles. thieme-connect.de

More recently, a metal-free approach has been developed involving the reaction of diazonium salts with diazo compounds. This method proceeds through a diazenium (B1233697) intermediate which undergoes intramolecular electrophilic cyclization to form the indazole ring in good to excellent yields. nih.govacs.orgresearchgate.net This strategy offers a mild and efficient alternative to traditional methods.

Table 2: Diazotization-Based Synthesis of Indazole Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| o-Toluidine | 1H-Indazole | NaNO₂, Acetic acid | Not specified | chemicalbook.com |

| (2-Aminophenyl)acetonitrile | 1H-Indazole-3-carbonitrile | Diazotization in HCl | 30-50 | thieme-connect.de |

| Aryl diazonium salt and Aryl diazo ester | 3-Ester-functionalized indazole | Catalyst-free, 80°C, DMF | Good to excellent | nih.govresearchgate.net |

Metal-Catalyzed Synthetic Routes to 1H-Indazol-3-amine Derivatives

The use of metal catalysts, particularly palladium, has revolutionized the synthesis of complex heterocyclic compounds, including 1H-indazol-3-amine derivatives. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and Amination Strategies

Palladium-catalyzed reactions are instrumental in both the formation of the indazole ring and the subsequent functionalization of the 1H-indazol-3-amine core.

One key strategy involves the intramolecular C-N bond formation. For instance, the palladium-catalyzed intramolecular amination of aryl halides provides a route to 1-aryl-1H-indazoles. researchgate.net This reaction typically involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of this transformation, with chelating phosphines like rac-BINAP and dppf often proving effective. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce substituents at specific positions of the indazole ring. For example, after the synthesis of 5-bromo-1H-indazol-3-amine, the bromine atom can be readily substituted with various aryl or heteroaryl groups using a palladium catalyst, a suitable base like cesium carbonate, and a boronic acid or ester. mdpi.com This allows for the creation of a diverse library of 3-aminoindazole derivatives.

Table 3: Palladium-Catalyzed Synthesis and Functionalization of Indazoles

| Reaction Type | Starting Materials | Product | Catalyst System | Reference |

| Intramolecular Amination | Arylhydrazone of 2-bromobenzaldehyde | 1-Aryl-1H-indazole | Pd(dba)₂, rac-BINAP, Cs₂CO₃ | researchgate.net |

| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine, Arylboronic ester | 5-Aryl-1H-indazol-3-amine | PdCl₂(dppf)₂, Cs₂CO₃ | mdpi.com |

| Suzuki Coupling | 3-Iodo-1H-indazole, Arylboronic acid | 3-Aryl-1H-indazole | Pd(PPh₃)₄ | mdpi.com |

Rhodium(III)/Copper(II)-Cocatalyzed C–H Amidation and N–N Bond Formation

A powerful and increasingly utilized strategy for the synthesis of 1H-indazoles involves a synergistic Rhodium(III)/Copper(II) catalytic system. This dual catalytic process facilitates a sequence of C–H activation/amidation and subsequent intramolecular N–N bond formation, offering an efficient route to the indazole core.

This methodology often commences with readily available starting materials like arylimidates and organo azides. nih.gov The Rh(III) catalyst, typically a complex like [Cp*RhCl2]2, directs the C–H activation at the ortho-position of an aryl ring, guided by a directing group such as an N-H-imidate. nih.govacs.org This is followed by a C–N bond-forming amidation step. The subsequent crucial N–N bond formation to complete the pyrazole ring is then mediated by a copper(II) co-catalyst, such as Cu(OAc)2. mdpi.comnih.gov

A key advantage of this cooperative catalysis is its ability to proceed under relatively mild and often redox-neutral conditions. mdpi.com Oxygen is frequently employed as the terminal oxidant, leading to the formation of environmentally benign byproducts like nitrogen gas and water. nih.gov This approach has demonstrated scalability and a good tolerance for various functional groups on the aromatic ring. nih.govnih.gov For instance, the coupling of imidate esters or N-H imines with nitrosobenzenes has been successfully achieved using this synergistic Rh/Cu system. mdpi.com A variation involving a Co(III)/Cu(II) system has also been developed as a more economical alternative to rhodium. mdpi.comnih.gov

Table 1: Key Features of Rh(III)/Cu(II)-Cocatalyzed Indazole Synthesis

| Feature | Description |

| Catalysts | [Cp*RhCl2]2 (or other Rh(III) complexes) and Cu(OAc)2 (or other Cu(II) salts) |

| Key Reactions | Ortho C–H activation, C–N amidation, and intramolecular N–N bond formation |

| Starting Materials | Arylimidates, organo azides, nitrosobenzenes |

| Oxidant | Often O2 (air) |

| Advantages | High efficiency, good functional group tolerance, scalability, and green aspects (benign byproducts) |

Copper-Mediated N–N Bond Formation Techniques

Copper catalysis is a cornerstone in the synthesis of indazoles, particularly in facilitating the critical N–N bond formation step. These methods are valued for their efficiency, cost-effectiveness compared to noble metals, and versatility.

One prominent copper-mediated approach involves the intramolecular cyclization of ketimines derived from o-aminobenzonitriles. In a process reported by Chen et al., ketimine intermediates, generated from the reaction of o-aminobenzonitriles with organometallic reagents, undergo efficient cyclization to 1H-indazoles. nih.gov This transformation is mediated by copper(II) acetate (B1210297) (Cu(OAc)2) with oxygen serving as the sole oxidant. nih.gov

Another widely used strategy is the copper-catalyzed intramolecular N-arylation of arylhydrazones. This typically involves the reaction of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines to form an arylhydrazone intermediate. researchgate.net Subsequent treatment with a copper catalyst, such as copper(I) iodide (CuI) often in the presence of a diamine ligand, promotes the intramolecular C-N coupling to furnish the 1H-indazole ring system. researchgate.net This method has proven effective for a range of substrates, including those with iodo, bromo, and chloro substituents on the benzaldehyde (B42025) or acetophenone (B1666503) starting material. researchgate.net

Furthermore, copper-catalyzed oxidative dehydrogenative coupling has been developed for intramolecular N–N bond formation, providing an alternative route to indazole-related structures like N,N'-diarylindazol-3-ones using a copper/air system. rsc.org

Table 2: Examples of Copper-Mediated N-N Bond Formation for Indazoles

| Starting Materials | Copper Catalyst | Key Transformation | Product Type |

| o-Aminobenzonitriles + Organometallic Reagents | Cu(OAc)2 | Oxidative Cyclization of Ketimine | 1H-Indazoles |

| 2-Haloaryl Oxime Acetates + Amines | CuCl | Cross-Coupling/Cyclization | 1H-Indazoles rsc.org |

| 2-Halobenzaldehydes + Phenylhydrazines | CuI/Diamine | Intramolecular N-Arylation | 1-Aryl-1H-indazoles researchgate.net |

Regioselective Synthesis and Functionalization Strategies of 1H-Indazol-3-amine

The biological activity of indazole derivatives is often highly dependent on the substitution pattern on the heterocyclic core. Therefore, developing regioselective synthetic methods is of paramount importance for accessing specific, functionally optimized molecules.

Regioselective Bromination and Cyclization Protocols (e.g., 7-Bromo-4-chloro-1H-indazol-3-amine)

A noteworthy example of regioselective synthesis is the preparation of 7-Bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the potent anti-HIV agent Lenacapavir. mdpi.comnih.gov A practical and scalable synthesis has been developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org

The synthetic sequence hinges on a highly regioselective bromination as the initial step. Direct bromination of the pre-formed 4-chloro-1H-indazol-3-amine (prepared from 2,6-dichlorobenzonitrile and hydrazine) leads to the undesired 5-bromo isomer as the major product. mdpi.com To circumvent this, the strategy was reversed. The key is the regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid (H2SO4). mdpi.com This reaction selectively installs the bromine atom at the position corresponding to the future 7-position of the indazole ring.

The resulting 2-bromo-3,6-dichlorobenzonitrile then undergoes a regioselective cyclization reaction with hydrazine. The cyclization preferentially occurs to displace the chlorine atom adjacent to the nitrile, leading to the formation of the desired 7-Bromo-4-chloro-1H-indazol-3-amine in good yield and high purity, avoiding the need for chromatographic purification on a large scale. mdpi.comnih.gov

Table 3: Regioselective Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

| Step | Reagents | Key Outcome | Overall Yield |

| 1. Bromination | 2,6-dichlorobenzonitrile, NBS, H2SO4 | Highly regioselective bromination at the C3 position | 76-81% mdpi.com |

| 2. Cyclization | 2-bromo-3,6-dichlorobenzonitrile, Hydrazine | Regioselective heterocycle formation | 50-56% mdpi.com |

| Overall | 38-45% mdpi.comnih.govchemrxiv.org |

Stereoselective and Diastereoselective Synthesis of Fused Indazole Systems

The three-dimensional architecture of drug molecules is critical for their interaction with biological targets. Consequently, the stereoselective and diastereoselective synthesis of fused indazole systems is an area of active research, enabling the creation of structurally complex and chiral scaffolds. researchgate.net

One approach involves the merging of chiral building blocks, such as piperazines and morpholines, with the indazole core. researchgate.net This "heterocyclic merging" strategy can start from chiral diamines or amino alcohols to construct novel indazolo-piperazines and indazolo-morpholines with defined stereochemistry. The synthesis can involve key steps like a Smiles rearrangement to form the indazole core, followed by a late-stage Michael addition to build the second heterocyclic ring, yielding enantiomerically pure fused systems. researchgate.net

Another powerful tool is the use of transition-metal-catalyzed annulation reactions. For example, a rhodium-catalyzed diastereoselective [5+2] annulation of indoles with 1,6-enynes has been developed. acs.org This process, proceeding through a tandem C-H alkenylation and intramolecular Friedel–Crafts alkylation, allows for the rapid construction of complex, indole-fused oxepine rings with high diastereoselectivity. acs.org While this example uses indoles, similar principles of stereocontrol in catalytic annulations are being applied to create diverse fused indazole systems. These advanced methods provide access to unique chemical matter with precise three-dimensional arrangements, which is invaluable for drug discovery programs. researchgate.net

Green Chemistry Approaches in 1H-Indazol-3-amine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of indazoles is no exception, with significant efforts directed towards developing more sustainable methodologies. benthamdirect.comrsc.org

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. ajrconline.org

Several protocols for the synthesis of indazole derivatives have been successfully adapted to microwave irradiation. For instance, the synthesis of 1-aryl-1H-indazoles can be achieved via a one-pot, two-step microwave-assisted procedure. researchgate.net This involves the initial microwave heating of 2-halobenzaldehydes with phenylhydrazines to rapidly form the arylhydrazone intermediate, which is then subjected to a copper-catalyzed intramolecular N-arylation under further microwave irradiation to yield the final product. researchgate.netsci-hub.se This method significantly shortens the reaction time from hours to minutes.

Another green, microwave-assisted method involves the one-pot cyclization of a salicylaldehyde (B1680747) and a hydrazine hydrate. ajrconline.org The microwave heating first yields an aryl hydrazone, which then undergoes cyclization to afford the indazole scaffold in good to excellent yields. ajrconline.org These examples highlight the potential of microwave technology to create more efficient and environmentally friendly routes to valuable indazole derivatives. benthamdirect.comajrconline.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cu-catalyzed N-arylation of arylhydrazones | Typically hours of heating | 10-20 minutes of irradiation | researchgate.net |

| Cyclization of hydrazone hydrate | Longer reaction times, often lower yields | Shorter reaction times, good to excellent yields | ajrconline.org |

Efficient and Scalable Process Development (e.g., Hundred-Gram Scale Synthesis)

The development of efficient and scalable synthetic routes for 1H-indazol-3-amine and its derivatives is critical for its application in pharmaceutical research and manufacturing. Process development focuses on creating methodologies that are not only high-yielding and cost-effective but also safe, reproducible, and amenable to large-scale production, such as on a hundred-gram to kilogram scale. Key strategies often involve the use of readily available starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents and purification methods like column chromatography.

A prevalent and effective method for the large-scale synthesis of 3-aminoindazoles involves the cyclization of ortho-halobenzonitriles with hydrazine. This approach is widely adopted due to its efficiency and the commercial availability of the precursors. While specific hundred-gram scale data for the parent 1H-Indazol-3-amine hydrate is not extensively detailed in public literature, the process has been thoroughly documented for structurally similar and more complex derivatives, demonstrating its robustness for industrial applications.

A notable example is the practical, hundred-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate. Current time information in Općina Punat, HR.chemrxiv.orgsemanticscholar.orgresearchgate.netnih.gov This process highlights a two-step sequence that is applicable to the broader class of 3-aminoindazoles. The general strategy involves:

Regioselective Halogenation: Introduction of a halogen, such as bromine, onto the benzonitrile ring.

Cyclization with Hydrazine: Reaction of the halogenated benzonitrile with hydrazine hydrate to form the indazole ring system.

In a specific demonstration, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was successfully executed on scales up to 290 grams. semanticscholar.org The process begins with the bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine hydrate. The purification of the final product was achieved by simple washing and filtration, circumventing the need for column chromatography, which is a significant advantage for large-scale production. chemrxiv.orgsemanticscholar.org

The following table summarizes the key findings from the scalable synthesis of a representative derivative, 7-bromo-4-chloro-1H-indazol-3-amine, which illustrates the potential for hundred-gram scale production of the 3-aminoindazole scaffold.

Table 1: Scalable Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

| Step | Starting Material | Reagents and Conditions | Scale | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Bromination | 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS), 96% H₂SO₄, 25 °C, 18h | up to 290 g | 75-81% | 95-96% | semanticscholar.org |

| Cyclization | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF, 95 °C | 20-80 g | 50-56% | 96-98% | semanticscholar.org |

Another scalable approach involves a palladium-catalyzed N-arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence. organic-chemistry.orgnih.gov This two-step process is noted for its versatility and has been deemed scalable, providing an alternative to the direct SNAr reaction of o-fluorobenzonitriles with hydrazine. organic-chemistry.orgnih.gov

Furthermore, the synthesis of 4-iodo-3-aminoindazole has been reported with a near-quantitative yield (99%) from the reaction of 2-fluoro-6-iodobenzonitrile (B108612) with hydrazine hydrate in n-butanol at 110 °C, demonstrating the high efficiency of this cyclization reaction. researchgate.net

Flow chemistry represents an emerging technology that offers enhanced safety, reproducibility, and scalability for the synthesis of indazoles, including 3-amino analogues. researchgate.net This methodology allows for the rapid production of multigram quantities on demand by providing precise control over reaction parameters.

Mechanistic Investigations and Theoretical Elucidations of 1h Indazol 3 Amine Hydrate Reactions

Reaction Mechanism Studies of Core Indazole Formation

Experimental studies have elucidated several distinct mechanistic pathways for the construction of the indazole ring system. These pathways are highly dependent on the nature of the starting materials and the reaction conditions employed. The formation of the crucial N–N bond and the subsequent cyclization are central mechanistic features.

In many indazole syntheses, non-covalent interactions, particularly intramolecular hydrogen bonds, play a critical role in pre-organizing the substrate for cyclization. This pre-organization lowers the entropic barrier to the ring-closing step, effectively accelerating the reaction. A classic example involves the cyclization of 2-azidobenzaldehyde (B97285) derivatives.

The mechanism proceeds via a hydrogen bond between the azido (B1232118) group (Nα) and an adjacent acidic proton, such as that of a formyl group or a hydrazone. This interaction orients the molecule into a conformation conducive to cyclization. The subsequent reaction can be propelled by a cascade of proton transfers, often mediated by solvent molecules (like water, relevant to the hydrate (B1144303) form of the final product) or a base. This "proton-wire" mechanism facilitates the transfer of a proton from one part of the molecule to another, triggering the nucleophilic attack of one nitrogen atom onto an electrophilic center to close the ring. For instance, the cyclization of a 2-azidoaryl precursor with a side chain containing an acidic C-H bond can be initiated by deprotonation, followed by attack of the resulting carbanion on the terminal nitrogen of the azide (B81097) group, leading to a triazole intermediate that rearranges to the indazole. The presence of a hydrogen bond network stabilizes the transition state of this concerted or near-concerted cyclization process.

The synthesis of indazoles from ortho-substituted aromatic precursors containing a good leaving group is a well-established strategy that often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. A common route involves the reaction of an ortho-halobenzonitrile or ortho-halobenzaldehyde with hydrazine (B178648).

The mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient aromatic carbon atom bearing the halogen. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For the reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -CN, -NO₂, -CHO) positioned ortho or para to the leaving group. The subsequent step involves the rapid expulsion of the halide ion, restoring the aromaticity of the ring and forming an ortho-hydrazinyl intermediate. Finally, this intermediate undergoes a rapid, acid- or base-catalyzed intramolecular cyclization-condensation, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile or carbonyl group, followed by elimination of ammonia (B1221849) or water, respectively, to yield the 1H-indazole ring.

The reactivity order for the leaving group in SNAr reactions is a key diagnostic feature of the mechanism: F >> Cl > Br > I. This counterintuitive order arises because the first step (nucleophilic attack) is rate-limiting, and the high electronegativity of fluorine strongly polarizes the C–F bond, making the carbon atom highly electrophilic and susceptible to attack.

| Precursor | Leaving Group (X) | Relative Electronegativity of X | Observed Relative Rate |

|---|---|---|---|

| 2-Fluorobenzonitrile | F | 3.98 | ~3000 |

| 2-Chlorobenzonitrile | Cl | 3.16 | ~10 |

| 2-Bromobenzonitrile | Br | 2.96 | ~4 |

| 2-Iodobenzonitrile | I | 2.66 | 1 |

Several modern indazole syntheses rely on the direct intramolecular formation of the N1–N2 bond as the key ring-forming step. These methods often involve reductive cyclization or the generation of highly reactive nitrogen-based intermediates.

One prominent example is the reductive cyclization of 2-nitrobenzylamines or related derivatives. In this process, the nitro group is selectively reduced in the presence of a reducing agent (e.g., SnCl₂, H₂/Pd-C). The reduction proceeds through a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) derivative. This hydroxylamine intermediate is perfectly positioned for intramolecular condensation with the adjacent amine group. Acid-catalyzed dehydration of this N-aryl-N'-benzylhydroxylamine intermediate leads to the formation of the N–N bond and furnishes the indazole core.

Another powerful strategy involves the thermal or transition-metal-catalyzed decomposition of 2-azidoaryl precursors. For example, heating a 2-azidobenzylamine can generate a highly reactive nitrene intermediate via the extrusion of dinitrogen gas. This singlet nitrene can then undergo intramolecular insertion into the N–H bond of the adjacent amine, directly forming the N–N bond of the indazole ring in a single, efficient step. The mechanism can also proceed through a concerted cyclization pathway without the formation of a free nitrene, which is often favored in transition-metal-catalyzed systems.

Quantum Chemical and Computational Approaches to Reaction Mechanisms

To gain deeper insight beyond what is observable through experiments, quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of indazole formation. These methods allow for the detailed mapping of reaction energy profiles and the characterization of transient species.

Density Functional Theory (DFT) is the most widely used computational method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. Researchers employ DFT to calculate the electronic structure and energies of all species along a proposed reaction coordinate, including reactants, intermediates, transition states (TS), and products.

Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used in conjunction with basis sets like 6-31G(d) or larger ones (e.g., def2-TZVP) to model the system. To accurately simulate reactions in solution, solvation effects are incorporated using continuum models like the Polarizable Continuum Model (PCM) or the SMD model. These calculations provide a complete potential energy surface for the reaction. By comparing the energies of different possible pathways, researchers can predict which mechanism is energetically most favorable. For the SNAr pathway, DFT can be used to model the Meisenheimer complex and the subsequent cyclization, confirming the role of the electron-withdrawing group in stabilizing the key intermediate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Fluorobenzonitrile + Hydrazine | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +18.5 |

| Intermediate 1 | Meisenheimer Complex | -5.2 |

| Intermediate 2 | 2-Hydrazinylbenzonitrile (after F⁻ loss) | -15.8 |

| TS2 | Transition state for intramolecular cyclization | +5.1 |

| Product | 1H-Indazol-3-amine | -35.4 |

The primary outputs from DFT calculations that inform mechanistic understanding are the activation energy barriers (ΔG‡ or ΔE‡) and the geometric structures of the transition states. The activation barrier is the energy difference between the reactants and the highest-energy transition state along the reaction pathway. According to transition state theory, a lower activation barrier corresponds to a faster reaction rate.

Furthermore, analysis of the transition state geometry provides a "snapshot" of the bond-forming and bond-breaking processes. For an SNAr transition state, calculations reveal the partial formation of the C–N bond and partial cleavage of the C–X bond. For an N–N bond-forming cyclization, the TS structure shows the precise orientation and distance between the two nitrogen atoms as the new bond begins to form. This structural information is invaluable for rationalizing substituent effects and the role of catalysts in promoting the reaction.

| Reaction Pathway | Key Mechanistic Feature | Calculated Activation Barrier (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Pathway A: Reductive Cyclization | Intramolecular condensation of hydroxylamine and amine | 15.2 kcal/mol | Kinetically favored |

| Pathway B: Direct Nitrene Insertion | Formation of a high-energy nitrene intermediate | 28.9 kcal/mol | Kinetically disfavored under thermal conditions |

| Pathway C: SNAr Cyclization | Formation of Meisenheimer complex | 19.7 kcal/mol | Viable but slower than Pathway A |

Molecular Orbital Analysis: Fukui Indices and Partial Charges

Theoretical studies on indazole derivatives provide critical insights into their reactivity. Molecular orbital analyses, including the calculation of Fukui indices and partial charges, help to predict the most likely sites for electrophilic and nucleophilic attack. While direct studies on 1H-Indazol-3-amine hydrate are limited, research on closely related substituted indazoles offers valuable data.

Natural Bond Orbital (NBO) analysis has been used to calculate partial charges and Fukui indices for various indazole derivatives, such as methyl 5-bromo-1H-indazole-3-carboxylate and 1H-indazole-3-carbonitrile. beilstein-journals.orgresearchgate.net These calculations consistently show that the N2 atom of the indazole ring is typically more negatively charged and thus more nucleophilic than the N1 atom. beilstein-journals.org This is supported by Mulliken charge distribution analysis on compounds like N-benzylidene-6-fluoro-1H-indazol-3-amine. derpharmachemica.com

Fukui functions (fk+ for nucleophilic attack and fk- for electrophilic attack) quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. For indazole anions, the Fukui index for nucleophilic attack (fk+) is generally higher for the N1 position, while the N2 position has a larger value for the condensed Fukui function for electrophilic attack (fk-). These indices help rationalize the regioselectivity observed in reactions such as N-alkylation, where different conditions can favor attack at either the N1 or N2 position. beilstein-journals.org

For instance, in one study, the calculated partial charges and Fukui indices for methyl 5-bromo-1H-indazole-3-carboxylate supported a chelation-controlled mechanism for N1-alkylation and a non-covalent interaction-driven pathway for N2-alkylation. beilstein-journals.org Similarly, analysis of 1-(2-bromobenzoyl)-1H-indazol-3-amine suggests that the highest occupied molecular orbital (HOMO) is localized on the amino-substituted indazole ring, while the lowest unoccupied molecular orbital (LUMO) involves the carbonyl group and the bromophenyl system, indicating distinct regions of electronic activity.

Table 1: Calculated Partial Charges and Fukui Indices for Indazole Derivatives Data derived from studies on substituted indazoles to infer properties of the 1H-indazol-3-amine core.

| Compound Derivative | Atom | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | N1 | Partial Charge (NBO) | -0.341 | beilstein-journals.org |

| Fukui Index (f-) | 0.283 | |||

| N2 | Partial Charge (NBO) | -0.417 | ||

| Fukui Index (f-) | 0.395 | |||

| N-benzylidene-6-fluoro-1H-indazol-3-amine | N1 | Bond Length (N9-N10) | 1.3577 Å | derpharmachemica.com |

| N2 | Bond Length (C7-N9) | 1.3341 Å |

Tautomeric Equilibrium and Isomerization Studies of 1H-Indazol-3-amine

The indazole ring system exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, with the 3H-tautomer being significantly less common. chemicalbook.comjmchemsci.com The position of this tautomeric equilibrium is fundamental to the chemical and biological properties of indazole derivatives.

Theoretical Assessment of 1H- and 2H-Indazole Tautomer Stability

Numerous theoretical studies have consistently demonstrated that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. chemicalbook.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org This stability is often attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the ortho-quinoid character of the 2H form. researchgate.netnih.gov

Computational calculations using various levels of theory have quantified this energy difference. Early calculations suggested energy differences of around 8-12 kcal/mol. rsc.org More recent and sophisticated methods provide more refined values. For example, MP2/6-31G* calculations predict the 1H tautomer to be more stable by 3.6 kcal/mol (15 kJ/mol). chemicalbook.comrsc.orgnih.gov When thermal energy corrections and entropy effects are included, the Gibbs free energy difference (ΔG) is estimated to be around 4.1 kcal/mol. rsc.orgrsc.org B3LYP calculations have yielded similar results, with the 1-substituted isomer being about 20 kJ/mol (4.8 kcal/mol) more stable than the 2-substituted isomer. nih.govacs.org This inherent stability of the 1H form means it typically predominates in both the gas phase and in solution. researchgate.netrsc.org

Table 2: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kcal/mol) in favor of 1H-tautomer | Reference |

|---|---|---|

| MP2/6-31G* | 3.6 | chemicalbook.comrsc.org |

| MP2/6-31G** (with thermal/entropy corrections, ΔG) | 4.1 | rsc.orgrsc.org |

| B3LYP/6-311++G(d,p) | ~4.8 (20 kJ/mol) | nih.govacs.org |

| B3LYP | 5.3 | researchgate.net |

| MP2 | 3.6 | researchgate.net |

Factors Influencing Tautomeric Preference in Solution and Solid State

While the 1H-tautomer is inherently more stable, the tautomeric equilibrium can be influenced by several external and internal factors, including the solvent, physical state, and the nature of substituents on the indazole ring.

In solution , solvent polarity plays a crucial role. In polar aprotic solvents like DMSO, the 1H-tautomer is generally the dominant species. researchgate.net However, in less polar solvents such as chloroform (B151607) (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂), the 2H-tautomer can be significantly stabilized, particularly if there are substituents (like a 3-aldehyde group) capable of forming a strong intramolecular hydrogen bond. researchgate.net

In the solid state , intermolecular hydrogen bonding is a dominant factor. X-ray diffraction studies confirm that N-unsubstituted indazoles predominantly exist as the 1H-tautomer. nih.gov However, the 2H form can be stabilized through the formation of stable, centrosymmetric dimers via intermolecular hydrogen bonds, which can be more stable than the corresponding dimers of the 1H tautomer. researchgate.netresearchgate.net

Substituent effects also modulate the tautomeric preference. Electron-withdrawing groups, such as a nitro group at the C7 position, can impact the regioselectivity of subsequent reactions, indirectly reflecting their influence on the tautomeric equilibrium. acs.org Conversely, certain substitution patterns can favor the 2H-tautomer; for example, it has been shown that 2H-tautomers of 3-substituted indazoles can be stabilized by intermolecular hydrogen bonds and persist in aprotic solvents. researchgate.netresearchgate.net Conjugation effects, influenced by substituents, also have a pronounced effect on tautomer stability. rsc.org

Isomerization Mechanisms and Regioselectivity

The interconversion between tautomers and the regioselectivity of reactions on the indazole nucleus are governed by distinct mechanistic pathways. Isomerization between the 1H- and 2H-tautomers typically involves proton transfer events. Theoretical studies suggest that while a monomolecular tautomerization has a high activation barrier, the process can be facilitated. mdpi.com A bimolecular mechanism involving two indazole molecules or a proton shift assisted by a protic solvent like water provides a much more favorable, lower-energy pathway. mdpi.com

Regioselectivity in reactions like N-alkylation is a well-studied area and is highly dependent on reaction conditions. beilstein-journals.orgbeilstein-journals.org

Kinetic vs. Thermodynamic Control : The N2 position is generally more nucleophilic (the kinetic site), while the N1-substituted product is often the more thermodynamically stable isomer. beilstein-journals.orgmdpi.com Therefore, reactions under kinetic control may favor N2 substitution, whereas those allowing for equilibration will yield the N1 product.

Role of Base and Solvent : The choice of base and solvent can dramatically alter the N1/N2 product ratio. For example, using NaH in THF has been shown to be a promising system for achieving high N1 selectivity. beilstein-journals.orgresearchgate.net The cation of the base can also play a role; DFT calculations suggest that a chelation mechanism involving the cesium cation can favor the formation of N1-substituted products. beilstein-journals.orgresearchgate.net

Substituent Effects : Steric and electronic effects of existing substituents significantly influence regioselectivity. Bulky groups near the N1 position can sterically hinder attack, favoring N2 substitution. beilstein-journals.org Conversely, electron-withdrawing substituents at the C7 position have been shown to confer excellent N2 regioselectivity. beilstein-journals.orgresearchgate.net

Isomerization to the Thermodynamic Product : In some cases, an initially formed N2-substituted product can isomerize to the more stable N1-regioisomer, particularly in acylation reactions or when using specific electrophiles in the presence of solvents like DMF. beilstein-journals.orgbeilstein-journals.org This equilibration process is a key strategy for achieving regioselective synthesis of N1-substituted indazoles. beilstein-journals.org

Advanced Derivatization and Functionalization Strategies for 1h Indazol 3 Amine Scaffold

Suzuki Coupling and Related Cross-Coupling Reactions for C-5 Substitution

The Suzuki coupling reaction is a powerful and widely employed method for creating carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl substituents at the C-5 position of the indazole ring. This reaction typically involves the coupling of a 5-bromo-1H-indazol-3-amine derivative with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.govias.ac.in

The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has been shown to be an effective catalyst for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using potassium carbonate as the base and dimethoxyethane as the solvent. nih.gov In other studies, PdCl2(dppf)2 has been utilized as a catalyst with cesium carbonate as the base in a 1,4-dioxane/water solvent system, which can shorten reaction times and increase yields. nih.gov

The introduction of diverse aromatic and heterocyclic groups at the C-5 position through Suzuki coupling allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. nih.gov For example, the synthesis of novel pyrrolyl and thiophenyl indazoles has been achieved through this methodology, highlighting its utility in generating libraries of compounds for biological screening. nih.gov

Table 1: Examples of Suzuki Coupling Reactions for C-5 Substitution of 1H-Indazol-3-amine Derivatives

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | nih.gov |

| 5-Bromo-1H-indazol-3-amine | Various substituted boronic acid esters | PdCl2(dppf)2 | Cs2CO3 | 1,4-Dioxane/H2O (1:1) | 5-Aryl-1H-indazol-3-amine derivatives | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | CsF | - | 1H-Pyridin-4-yl-3,5-disubstituted indazoles | ias.ac.in |

Acylation and Amide Bond Formation Reactions at C-3 and other Positions

The amino group at the C-3 position of the 1H-indazol-3-amine scaffold is a key site for functionalization through acylation and amide bond formation. These reactions are fundamental in creating a diverse array of derivatives with potential therapeutic applications. The reactivity of the C-3 amino group allows for the introduction of various acyl groups, which can significantly influence the biological activity of the resulting compounds. nih.gov

A common strategy involves the reaction of 1H-indazol-3-amine with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. For instance, the acylation of 3-aminoindazole with cyclopropanecarbonyl chloride is a key step in the synthesis of certain kinase inhibitors. nih.gov

Furthermore, the C-3 amino group can be acylated with reagents like chloroacetic anhydride, followed by coupling with different thiophenols or piperazines to generate ethyl amide-linked indazole hybrids. nih.gov This multi-step approach demonstrates the versatility of acylation reactions in building complex molecular architectures. Modifications to the 3-amino group, such as the introduction of acetyl, free amino, and methyl groups, have been shown to impact the potency and selectivity of kinase inhibitors. nih.gov

Introduction of Heterocyclic Moieties (e.g., Thiadiazoles, Pyrimidines) onto the Indazole Framework

The incorporation of other heterocyclic rings onto the 1H-indazol-3-amine scaffold is a widely used strategy in drug discovery to create novel chemical entities with enhanced biological activity and improved physicochemical properties. Thiadiazoles and pyrimidines are among the heterocyclic moieties that have been successfully introduced.

For instance, indazolyl-thiadiazoles can be synthesized from 1H-indazol-3-amine derivatives. One approach involves the conversion of an indazole carboxylic acid to an acid hydrazide, which is then reacted with a phenyl isothiocyanate to form a thiosemicarbazide. Subsequent cyclization with concentrated sulfuric acid yields the corresponding thiadiazole. researchgate.net

The synthesis of indazolyl-pyrimidines often involves the nucleophilic substitution reaction of a substituted dichloropyrimidine with an aminoindazole. nih.gov For example, 5-aminoindazole (B92378) can react with 2,4-dichloropyrimidine (B19661) in the presence of a base like triethylamine to regioselectively form N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine. nih.gov This intermediate can then be further functionalized. Another approach involves the reaction of 2-{[3,4-bis(methyloxy)phenyl]amino}-4(1H)-pyrimidinone with POCl3 to generate a chloropyrimidine intermediate, which can then be coupled with an indazolamine. google.com These strategies have been employed to synthesize potent kinase inhibitors. nih.govgoogle.com

Table 2: Synthesis of Indazolyl-Heterocycles

| Starting Indazole | Reagents | Heterocycle Formed | Resulting Compound Structure | Reference |

| 1-Isopropyl-1H-indazole-3-carboxylic acid | SOCl2, Hydrazine (B178648) hydrate (B1144303), Phenyl isothiocyanate, Conc. H2SO4 | Thiadiazole | 1-Isopropyl-3-(5-phenylamino-1,3,4-thiadiazol-2-yl)-1H-indazole | researchgate.net |

| 5-Aminoindazole | 2,4-Dichloropyrimidine, Triethylamine | Pyrimidine | N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine | nih.gov |

| 5-(Methyloxy)-1H-indazol-3-amine | 2-{[3,4-Bis(methyloxy)phenyl]amino}-4(1H)-pyrimidinone, POCl3 | Pyrimidine | Indazolyl-pyrimidine derivatives | google.com |

C–H Functionalization and Late-Stage Diversification

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the late-stage diversification of complex molecules, including the 1H-indazol-3-amine scaffold. This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel derivatives.

Directed C–H Activation Strategies

Directed C–H activation utilizes a directing group within the substrate to guide a transition metal catalyst to a specific C–H bond, enabling regioselective functionalization. Various directing groups and transition metals, particularly rhodium, have been successfully employed for the functionalization of the indazole core.

For example, Rh(III)-catalyzed double C–H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. nih.gov In this strategy, the hydrazine moiety can act as a directing group. The reaction of 3-aryl-1H-indazoles with iodonium (B1229267) ylides, catalyzed by Rh(III), can lead to the formation of tetracyclic and pentacyclic aza-heterocycles through a C–H alkylation and subsequent intramolecular annulation. mdpi.com These methods showcase the power of directed C–H activation in constructing complex, fused heterocyclic systems. nih.govresearchgate.net

C–H Borylation and Subsequent Functionalization

Iridium-catalyzed C–H borylation is a highly effective method for the regioselective introduction of a boronate ester group onto the indazole ring, which can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This two-step sequence allows for the facile synthesis of a wide range of substituted indazoles.

The C–H borylation of N-protected indazoles occurs with high selectivity at the C-3 position. rsc.orgresearchgate.net The resulting 3-borylated indazoles are versatile intermediates that can be coupled with various aryl halides to afford 3-aryl-1H-indazoles in good yields. rsc.org This strategy has been utilized in the multidirectional synthesis of substituted indazoles, demonstrating its efficiency and functional group tolerance. researchgate.net

Scaffold Hybridization and Molecular Design Based on 1H-Indazol-3-amine Framework

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. The 1H-indazol-3-amine scaffold is an excellent platform for this approach due to its proven biological relevance.

A notable example is the design of dual inhibitors targeting both Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylases (HDACs). Researchers have designed and synthesized hybrids of 1H-indazol-3-amine and benzohydroxamic acids. nih.govresearchgate.net This strategy has led to the discovery of compounds with potent inhibitory activity against HDAC6 and moderate activity against FGFR1. nih.govresearchgate.net

Similarly, scaffold hopping and molecular hybridization have been used to develop novel FGFR inhibitors based on the 1H-indazol-3-amine scaffold. rsc.orgmdpi.com By combining structural features from known inhibitors, new derivatives with improved enzymatic and cellular activity have been identified. rsc.org Another approach involves constructing 3,5-disubstituted indazole derivatives by introducing an active group like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position and an aromatic group at the C-5 position via Suzuki coupling. nih.gov This molecular hybridization strategy aims to enhance the antitumor activity of the compounds. nih.govresearchgate.net

Design of Hybrid Compounds for Targeted Molecular Interactions

The design of hybrid compounds involves combining the 1H-indazol-3-amine core with other pharmacologically relevant moieties to create novel molecules with enhanced affinity and selectivity for specific biological targets. This molecular hybridization strategy aims to leverage the binding characteristics of each component to interact with multiple sites on a target protein or to engage with different targets altogether. nih.govmdpi.com The 1H-indazol-3-amine structure is particularly effective as a hinge-binding fragment in many kinase inhibitors. nih.gov

Researchers have successfully designed and synthesized various hybrid compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov For instance, by employing scaffold hopping and molecular hybridization, a series of 1H-indazol-3-amine derivatives were developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. mdpi.com Structural modifications, such as the introduction of an N-ethylpiperazine group, were found to be critical for improving both enzymatic inhibition and cellular activity. mdpi.com

Another approach involves the introduction of different substituted aromatic groups at the C-5 position of the indazole ring via Suzuki coupling. This strategy allows for the exploration of interactions with various kinases. nih.gov Furthermore, the acylation of the 3-amino group with moieties like chloroacetic anhydride, followed by coupling with different thiophenols or piperazines, has yielded ethyl amide-linked indazole hybrids with significant antitumor activities. semanticscholar.org

Docking studies have provided insights into the binding modes of these hybrid compounds. For example, potent Bcr-Abl inhibitors based on the 1H-indazol-3-amine scaffold have been shown to bind in a manner similar to the established drug Imatinib. mdpi.com Similarly, derivatives targeting FGFR1 have demonstrated a binding mode where the 3-aminoindazole group occupies the hinge region of the ATP binding site, forming key hydrogen bonds. nih.gov

The following table summarizes the research findings for several hybrid compounds based on the 1H-indazol-3-amine scaffold.

| Compound ID | Target Kinase(s) | Design Strategy | Key Findings | IC₅₀ Values |

| Compound 99 | FGFR1 | Scaffold hopping and molecular hybridization | Identified as a potent FGFR1 inhibitor with the best enzyme inhibitory and cellular activity. The N-ethylpiperazine group was crucial for activity. | FGFR1: 2.9 nM; Cellular: 40.5 nM mdpi.com |

| Compound 89 | Bcr-Abl (Wild Type and T315I mutant) | Molecular hybridization | Showed comparable potency to Imatinib and inhibited Bcr-Abl WT, Bcr-Abl T315I, and K562 leukemia cancer cells. | Bcr-Abl WT: 0.014 µM; Bcr-Abl T315I: 0.45 µM; K562 cells: 6.50 µM mdpi.com |

| Compound 127 (Entrectinib) | ALK | Structure-based design | A potent inhibitor of anaplastic lymphoma kinase (ALK). | ALK: 12 nM mdpi.com |

| Compound 6o | Not specified, tested on cancer cell lines | Molecular hybridization (piperazine acetamide at C-3, aromatic substitution at C-5) | Exhibited promising inhibitory effect against the K562 cell line with good selectivity over normal cells. | K562: 5.15 µM; HEK-293: 33.2 µM nih.govnih.gov |

Synthetic Strategies for Fused Polycyclic Systems (e.g., Pyrimido[1,2-b]indazoles)

Fusing additional rings to the 1H-indazol-3-amine scaffold is a powerful strategy to create rigid, polycyclic systems with distinct pharmacological profiles. Pyrimido[1,2-b]indazoles are a prominent class of such fused heterocycles, recognized for their potential as monoamine oxidase (MAO) inhibitors and anticancer agents. nih.govrsc.org Various synthetic methodologies have been developed to access these complex structures, often starting from 1H-indazol-3-amine.

A common and efficient approach is the condensation reaction between 1H-indazol-3-amines and various carbonyl compounds. rsc.orgmdpi.com One-pot, three-component reactions are particularly attractive for building molecular diversity. For example, the reaction of 1H-indazol-3-amine, an aldehyde, and malononitrile, catalyzed by a base like di-n-butylamine, yields novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. researchgate.net Similarly, a three-component reaction utilizing aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported. rsc.org

Metal-catalyzed reactions also play a significant role. An A3 coupling reaction between 1H-indazol-3-amine, an aromatic aldehyde, and an alkyne, catalyzed by a CuSO₄-PTSA system, leads to highly functionalized pyrimido[1,2-b]indazoles through a 6-endo-dig cyclization. nih.gov

More advanced strategies include oxidant-controlled divergent synthesis. A metal-free, one-pot process involving aryl methyl ketones, 2-benzoylacetanilides, and 1H-indazol-3-amine can selectively produce pyrrolidone-fused pyrimido[1,2-b]indazole skeletons. rsc.orgrsc.org The choice of oxidant (e.g., I₂ or Na₂S₂O₈) dictates the final fused polycyclic product. rsc.org

The following table outlines various synthetic strategies for preparing fused polycyclic systems from 1H-indazol-3-amine.

| Fused System | Synthetic Strategy | Reactants | Catalyst/Conditions | Key Features |

| Pyrimido[1,2-b]indazoles | Suzuki-Miyaura Coupling | 1H-indazol-3-amines (converted to 3-bromoheterotricyclic derivatives), (Hetero)arylboronic acids | Pd catalyst | Functionalization of a pre-formed pyrimido[1,2-b]indazole core. nih.gov |

| Pyrimido[1,2-b]indazole-3-carbonitriles | Three-component reaction | 1H-indazol-3-amine, Aldehydes, Malononitrile | Di-n-butylamine (DBA) in ethanol | Avoids traditional chromatography and recrystallization. researchgate.net |

| Pyrimido[1,2-b]indazoles | A3 coupling followed by cyclization | 1H-indazol-3-amine, Aromatic aldehydes, Alkynes | CuSO₄-PTSA | Proceeds via 6-endo-dig cyclization. nih.gov |

| Indoleninyl-substituted Pyrimido[1,2-b]indazoles | Condensation reaction | 3-amino-1H-indazoles, Malonaldehyde derivatives | Acetic acid in ethanol | Simple condensation with good yields (up to 94%). rsc.orgresearchgate.net |

| Pyrrolidone fused Pyrimido[1,2-b]indazoles | Oxidant-controlled divergent synthesis | Aryl methyl ketones, 2-Benzoylacetanilides, 1H-indazol-3-amine | I₂ or Na₂S₂O₈ (oxidant), metal-free | One-pot process forming multiple C-N and C-C bonds. rsc.org |

Reactions with Aldehydes and Ketones: Formation of Azolylmethanols and Imine Intermediates

The reaction of 1H-indazol-3-amine with aldehydes and ketones is fundamental to many of the derivatization and cyclization strategies discussed previously. These reactions typically proceed through the formation of key intermediates such as imines or enamines, which then undergo further transformations. masterorganicchemistry.com

The initial step in the reaction between the primary amino group of 1H-indazol-3-amine and a carbonyl compound (aldehyde or ketone) is the formation of a carbinolamine intermediate. This intermediate can then dehydrate to form a C=N double bond, yielding an imine (specifically, a 3H-indazol-3-imine tautomer). This imine formation is a crucial step in the synthesis of many fused heterocyclic systems, like the pyrimido[1,2-b]indazoles, where the imine acts as an electrophilic center for subsequent intramolecular cyclization. researchgate.netrsc.org For example, in three-component reactions, the aldehyde first reacts with the 3-aminoindazole to form an imine intermediate in situ, which then reacts with the third component. researchgate.net

While the 3-amino group readily forms imines, the pyrazole (B372694) ring nitrogens of the indazole scaffold can also react with aldehydes, particularly formaldehyde (B43269), to yield azolylmethanols. The reaction of N-unsubstituted indazoles with formaldehyde in an aqueous acidic medium (HCl) has been studied in detail. acs.orgacs.org This reaction leads to the formation of (1H-indazol-1-yl)methanol derivatives. acs.org The mechanism involves the protonation of formaldehyde, making it a potent electrophile that is then attacked by the neutral indazole. acs.org The reaction is regioselective, with the hydroxymethyl group predominantly adding to the N1 position for indazole and its 4-, 5-, and 6-nitro derivatives. acs.orgacs.org These azolylmethanols can be considered hemiaminal-like adducts and can be unstable, sometimes reverting to the starting indazole upon heating in water. acs.org They can also serve as intermediates for further functionalization. acs.org

The formation of imine intermediates from 1H-indazol-3-amine is also a key step in the synthesis of N-aryl-1H-indazol-3-amine and N-aryl-3H-indazol-3-imine compounds through the intramolecular oxidative cyclization of 2-amino-Nˊ-arylbenzimidamide intermediates. researchgate.net

Spectroscopic and Crystallographic Characterization in 1h Indazol 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1H-Indazol-3-amine. It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H NMR spectroscopy is fundamental for identifying the proton framework of the 1H-Indazol-3-amine molecule. The spectrum typically reveals distinct signals for the aromatic protons on the fused benzene (B151609) ring, the amine (-NH₂) protons, and the pyrazole (B372694) N-H proton. The chemical shifts (δ) of the aromatic protons generally appear in the downfield region (around 6.8 to 7.8 ppm), a characteristic of protons attached to an electron-rich aromatic system. nih.govmdpi.com

The amine protons often present as a broad singlet due to quadrupole broadening and chemical exchange. mdpi.com The N-H proton of the indazole ring also appears as a singlet, often at a significantly downfield chemical shift (δ 12.0-12.9 ppm), indicating its acidic nature. nih.govmdpi.com The exact positions and multiplicities of these signals are highly dependent on the solvent used and the presence of any substituents on the indazole core. mdpi.comnih.gov For instance, in DMSO-d₆, the aromatic protons of 7-bromo-4-chloro-1H-indazol-3-amine were observed at δ 7.41 (d, J = 7.9 Hz) and 6.85 (d, J = 7.9 Hz), with the NH proton at δ 12.23 (s) and the NH₂ protons at δ 5.33 (s). mdpi.com

Table 1: Representative ¹H NMR Spectral Data for 1H-Indazol-3-amine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | H-5 | 6.85 | d | 7.9 | DMSO-d₆ |

| 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | H-6 | 7.41 | d | 7.9 | DMSO-d₆ |

| 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | NH₂ | 5.33 | s | - | DMSO-d₆ |

| 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | NH | 12.23 | s | - | DMSO-d₆ |

| 1-phenyl-1H-indazol-3-amine rsc.org | Aromatic H | 7.13 - 7.71 | m | - | CDCl₃ |

Note: Chemical shifts are illustrative and can vary based on experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of a 1H-indazol-3-amine derivative shows distinct signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment. For 7-bromo-4-chloro-1H-indazol-3-amine, carbon signals were observed at δ 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, and 101.0 ppm in DMSO-d₆. mdpi.com These assignments help confirm the connectivity of the bicyclic indazole system.

¹⁵N NMR spectroscopy, although less common, offers direct insight into the nitrogen atoms within the indazole ring and the exocyclic amine group. nih.gov This technique is particularly useful for studying tautomeric equilibria and protonation states, providing unambiguous data on the electronic structure around the nitrogen centers. thieme-connect.de

Table 2: Representative ¹³C NMR Spectral Data for a 1H-Indazol-3-amine Derivative

| Compound | Carbon Signal (ppm) | Solvent |

|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com | 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 | DMSO-d₆ |

Note: Assignments for specific carbon atoms require advanced NMR techniques.

For unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives, advanced NMR techniques are employed. 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help differentiate between CH, CH₂, and CH₃ groups. mdpi.com

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity. mdpi.comnih.gov COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments collectively allow for the complete and confident structural elucidation of novel 1H-indazol-3-amine derivatives. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of 1H-Indazol-3-amine and its analogs. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺. semanticscholar.orgosti.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.govmdpi.com For example, the calculated mass for the protonated molecular ion of 7-bromo-4-chloro-1H-indazol-3-amine (C₇H₅BrClN₃) is 247.9413 amu, with an experimental value found to be 247.9412 amu, confirming its elemental composition. mdpi.com The fragmentation patterns observed in MS/MS experiments can provide further structural information, often involving the stable indazole core. smolecule.com

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the 1H-Indazol-3-amine molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1H-indazol-3-amine typically displays distinct stretching vibrations for the N-H bonds of both the amine group and the indazole ring, usually in the range of 3250–3500 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations are also observed, confirming the presence of the benzene ring. veterinaria.org In the case of 1H-Indazol-3-amine hydrate (B1144303), a broad absorption band corresponding to the O-H stretching of water molecules would also be expected, typically around 3200-3500 cm⁻¹.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies can confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net These studies have confirmed the preference for the 1H-tautomer in the solid state for many indazole derivatives. thieme-connect.de Crystallographic data is essential for understanding the molecule's conformation and its interactions in a crystalline environment, which can influence its physical properties. thieme-connect.devulcanchem.com For example, the crystal structure of molecules containing the 1H-indazol-3-amine scaffold has been determined in complex with biological targets like kinases, providing insight into their binding modes. bu.edu

Determination of Molecular Conformation and Tautomeric Forms in Crystalline State

The molecular conformation of 1H-Indazol-3-amine in the crystalline state is of significant interest due to the possibility of tautomerism. The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net Computational studies on the parent indazole molecule have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This stability is a key factor in determining the predominant form in the crystalline state.

In the absence of a specific crystal structure for the hydrate, the conformation of related 3-aminoindazole derivatives can provide valuable insights. For instance, the crystal structure of a 3-aminoindazole compound complexed with cyclin-dependent kinase 2 (CDK2) reveals the planarity of the indazole ring system and the geometry of the amino group. pdbj.org It is anticipated that in the crystalline state of 1H-Indazol-3-amine hydrate, the indazole core would be essentially planar.

Table 1: Possible Tautomeric Forms of 1H-Indazol-3-amine

| Tautomeric Form | Structural Features | Relative Stability |

| 1H-amino | Proton on N1 of the indazole ring; exocyclic amino group. | Generally the most stable tautomer. |

| 2H-amino | Proton on N2 of the indazole ring; exocyclic amino group. | Generally less stable than the 1H-tautomer. |

| 1H-imino | Proton on N1 of the indazole ring; exocyclic imino group. | Generally less stable than the amino tautomer. |

| 2H-imino | Proton on N2 of the indazole ring; exocyclic imino group. | Generally less stable than the amino tautomer. |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 1H-Indazol-3-amine hydrate is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H of the indazole ring and the -NH2 group) and acceptors (the nitrogen atoms of the indazole ring). In a hydrated crystal structure, water molecules would also participate in this hydrogen-bonding network, acting as both donors and acceptors.

Table 2: Potential Intermolecular Interactions in Crystalline 1H-Indazol-3-amine Hydrate

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Indazole N-H | Indazole N, Amino N, Water O | Formation of dimers, chains, and sheets. |

| Hydrogen Bond | Amino N-H | Indazole N, Amino N, Water O | Cross-linking of primary structural motifs. |

| Hydrogen Bond | Water O-H | Indazole N, Amino N, Water O | Bridging between 1H-Indazol-3-amine molecules. |

| π-π Stacking | Indazole Ring | Indazole Ring | Contribution to the stabilization of the crystal lattice. |

Electronic Absorption and Emission Spectroscopy (e.g., UV–Vis, Aggregation-Induced Emission Characteristics)

The electronic absorption and emission properties of 1H-Indazol-3-amine are governed by the π-conjugated indazole system and the influence of the amino substituent. The UV-Vis absorption spectrum of the parent 1H-indazole in acetonitrile (B52724) exhibits characteristic absorption bands. researchgate.net The introduction of the amino group, a strong auxochrome, at the 3-position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through lone pair donation from the nitrogen atom.

Of particular interest is the potential for 1H-Indazol-3-amine and its derivatives to exhibit aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While the AIE characteristics of 1H-Indazol-3-amine itself have not been extensively reported, related indazole and imidazole (B134444) derivatives have been shown to be AIE-active. rsc.orgnih.gov The study of AIE in such compounds is a growing area of research with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Table 3: Spectroscopic Properties of Indazole Derivatives

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Spectroscopic Feature | Reference |